molecular formula C10H18N2O B2760548 5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1855943-63-3

5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No. B2760548
CAS RN: 1855943-63-3
M. Wt: 182.267
InChI Key: IKMZCRWUTDHFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This pyrazole derivative has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has significant biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to have a neuroprotective effect and can improve cognitive function.

Advantages and Limitations for Lab Experiments

5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole. One potential area of research is its use as an insecticide and herbicide. It could also be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
In conclusion, 5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications in various fields.

Synthesis Methods

The synthesis of 5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole involves a series of chemical reactions starting from the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with chloroacetaldehyde to obtain the desired product.

Scientific Research Applications

5-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as an insecticide and herbicide.

properties

IUPAC Name

1-propan-2-yl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(2)12-10(5-6-11-12)7-13-9(3)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZCRWUTDHFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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